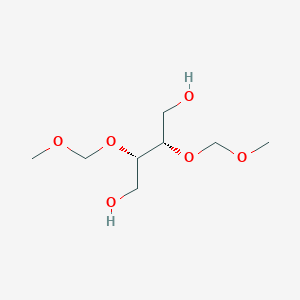
(2S,3S)-2,3-ビス(メトキシメトキシ)ブタン-1,4-ジオール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol is an organic compound with the molecular formula C8H18O6 It is a derivative of butane-1,4-diol, where the hydroxyl groups at positions 2 and 3 are protected by methoxymethyl groups
科学的研究の応用
(2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol has several applications in scientific research:
Chemistry: It serves as a protected diol in organic synthesis, allowing for selective reactions at other functional groups without interference from the hydroxyl groups.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It may be used as an intermediate in the synthesis of drug candidates or active pharmaceutical ingredients.
Industry: The compound can be employed in the production of polymers, resins, and other materials where protected diols are required.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol typically involves the protection of the hydroxyl groups of butane-1,4-diol. One common method is the reaction of butane-1,4-diol with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for (2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol are not well-documented, the general approach would involve large-scale synthesis using the same principles as laboratory methods. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.
化学反応の分析
Types of Reactions
(2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to butane-1,4-diol.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic conditions can facilitate the substitution of methoxymethyl groups with other functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can regenerate butane-1,4-diol.
作用機序
The mechanism of action of (2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol primarily involves its role as a protected diol. The methoxymethyl groups protect the hydroxyl groups from unwanted reactions, allowing for selective transformations at other sites in the molecule. Upon deprotection, the hydroxyl groups are revealed, enabling further functionalization or incorporation into more complex structures.
類似化合物との比較
Similar Compounds
Butane-1,4-diol: The parent compound, which lacks the methoxymethyl protection.
(2R,3R)-2,3-bis(methoxymethoxy)butane-1,4-diol: The enantiomer of the compound .
1,2-bis(methoxymethoxy)ethane: A shorter-chain analogue with similar protective groups.
Uniqueness
(2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol is unique due to its specific stereochemistry and the presence of methoxymethyl protective groups. This combination allows for selective reactions and the synthesis of complex molecules with high precision. The compound’s ability to undergo various chemical transformations while maintaining the integrity of the protected hydroxyl groups makes it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
(2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O6/c1-11-5-13-7(3-9)8(4-10)14-6-12-2/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLLHXOANNRBLV-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC(CO)C(CO)OCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCO[C@@H](CO)[C@H](CO)OCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,5-Dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2361590.png)

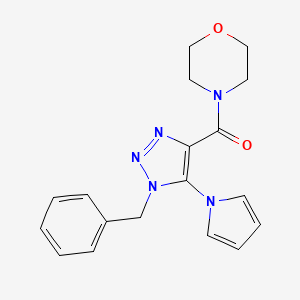

![2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2361594.png)
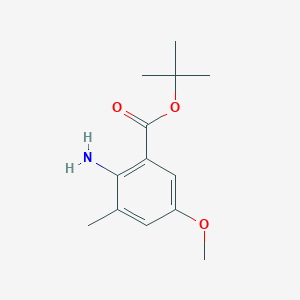
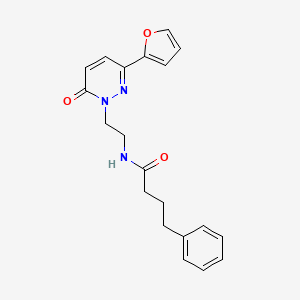
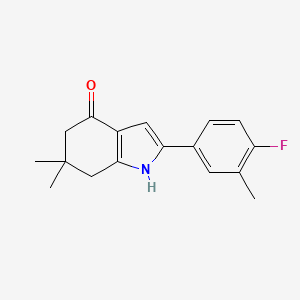
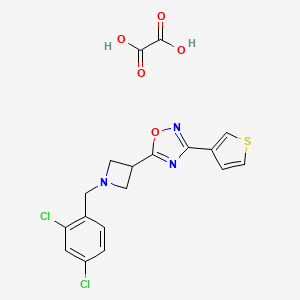
![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2361603.png)
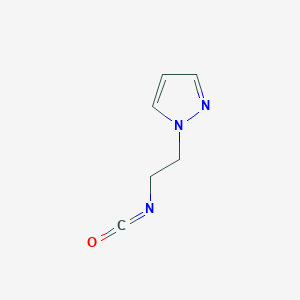
![N-(2,5-difluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
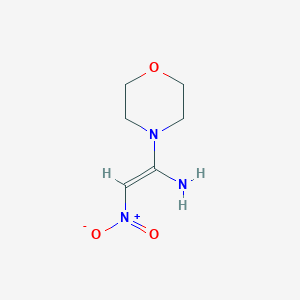
![5-(4-Methylpiperazin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2361611.png)
